ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate
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Overview
Description
TCH-165 is a small molecule modulator of proteasome assembly. It is known to increase the levels of 20S proteasome and facilitate 20S-mediated protein degradation. This compound has shown potential in various scientific research applications, particularly in the fields of cancer research and neuroprotection .
Preparation Methods
The synthesis of TCH-165 involves several steps, including the formation of an imidazole ring and the introduction of various substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in high purity (≥98%) and can be dissolved in DMSO for experimental use .
Chemical Reactions Analysis
TCH-165 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups attached to the imidazole ring.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles.
Major Products: The primary products formed from these reactions are derivatives of TCH-165 with modified functional groups, which can be used for further research and development
Scientific Research Applications
TCH-165 has a wide range of scientific research applications:
Cancer Research: It has been shown to inhibit cancer cell proliferation and impede tumor growth in vivo. .
Autophagy Regulation: The compound regulates autophagic flux by enhancing the degradation of key autophagy proteins, such as SNAP29 and syntaxin 17.
Proteostasis: TCH-165 restores proteostasis by favoring the proteolytically active, open-gate 20S proteasome subcomplex.
Mechanism of Action
TCH-165 exerts its effects by activating the 20S proteasome assembly, which enhances 20S-mediated proteolysis. This activation leads to the degradation of intrinsically disordered proteins and other substrates, thereby restoring proteostasis. The compound also inhibits the activity of the protease cathepsin B, which is involved in cancer progression and tumor growth . Additionally, TCH-165 enhances autophagy, a process by which cells clear damaged proteins and organelles .
Comparison with Similar Compounds
TCH-165 is unique in its ability to modulate the 20S proteasome assembly and enhance 20S-mediated proteolysis. Similar compounds include:
Bortezomib: A proteasome inhibitor used in cancer therapy, but it targets the 26S proteasome rather than the 20S proteasome.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action to bortezomib.
MG132: A reversible proteasome inhibitor that also targets the 26S proteasome
TCH-165 stands out due to its specificity for the 20S proteasome and its ability to enhance proteolysis in a time- and dose-dependent manner .
Properties
Molecular Formula |
C39H37N3O3 |
---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
ethyl (4S,5S)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate |
InChI |
InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m0/s1 |
InChI Key |
XXDLWRCUPASJGY-VQIIKMDRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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